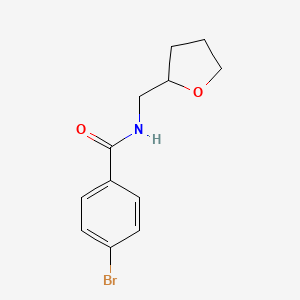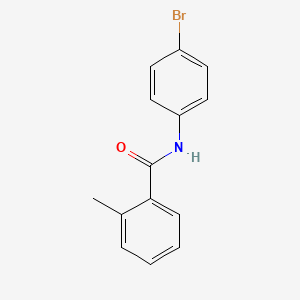
N-(4-bromophenyl)-2-methylbenzamide
Vue d'ensemble
Description
N-(4-bromophenyl)-2-methylbenzamide, also known as 4-Bromo-2-methyl-N-(phenylcarbamoyl)benzene-sulfonamide (BMPS), is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of sulfonamide derivatives and has been synthesized by several methods.
Applications De Recherche Scientifique
Molecular Docking and Vibrational Spectroscopic Analysis
N-(4-Bromophenyl)-2-methylbenzamide has been studied for its molecular docking and vibrational spectroscopic analysis. The research involved recording and analyzing FTIR and FT-Raman spectra, geometry optimization, and calculating fundamental vibrational frequencies. The results indicated excellent agreement with experimental spectra and suggested applications in electro-optical fields due to hyperpolarizability values. Additionally, the compound demonstrated potential as an antibacterial drug based on docking results (Dwivedi & Kumar, 2019).
Synthesis and Antiviral Activity
Another study focused on the synthesis and evaluation of N-phenylbenzamide derivatives, including 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, for their antiviral activities against Enterovirus 71 (EV 71). One of the compounds demonstrated promising results as a lead compound for the development of anti-EV 71 drugs, showing significant activity at low micromolar concentrations with minimal cytotoxicity (Ji et al., 2013).
Structural Analysis and Biomedical Applications
A compound, 3-(4-bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one, related to N-(4-bromophenyl)-2-methylbenzamide, was synthesized and studied for its structure and potential biomedical applications. The research indicated that the compound is promising for different biomedical applications, particularly in regulating inflammatory diseases (Ryzhkova, Ryzhkov, & Elinson, 2020).
Bactericidal Activity Against MRSA
A study assessed the bactericidal activity of substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, which include derivatives of N-(4-bromophenyl)-2-methylbenzamide, against methicillin-resistant Staphylococcus aureus (MRSA). The research found that some of these compounds showed potent bactericidal effects, indicating their potential as antibacterial agents (Zadrazilova et al., 2015)
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c1-10-4-2-3-5-13(10)14(17)16-12-8-6-11(15)7-9-12/h2-9H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMYCNUYUZEUIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




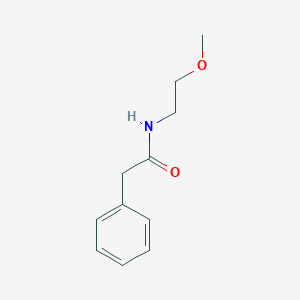

acetate](/img/structure/B3846122.png)
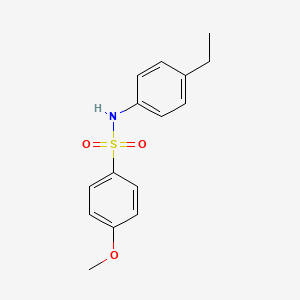
![[1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinyl]methanol](/img/structure/B3846155.png)
![(4-methoxy-2,3-dimethylbenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B3846163.png)
![2-[1-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]pyridine](/img/structure/B3846167.png)
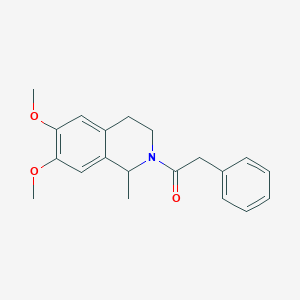
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B3846173.png)
![2-{1-[4-(methylthio)benzyl]-2-piperidinyl}ethanol](/img/structure/B3846180.png)

